1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol
Overview
Description
1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives have a wide range of biological activities and can interact with multiple receptors .
Mode of Action
1,2,4-triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
1,2,4-triazole derivatives have been found to inhibit the biosynthesis of strigolactones, a type of plant hormone .
Result of Action
It’s known that 1,2,4-triazole derivatives have a wide range of potential pharmaceutical activities including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have shown promising anticancer activities . These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Similar compounds have shown cytotoxic activities against various cancer cell lines, including MCF-7, Hela, and A549 . These effects could be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been studied using molecular docking techniques to understand their binding interactions with biomolecules and potential mechanisms of enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds also contain the triazole ring and exhibit similar biological activities .
Uniqueness
What sets this compound apart from other similar compounds is its unique structural features, such as the presence of the 2-chlorophenyl and 4,4-dimethyl groups. These structural modifications can enhance its biological activity and selectivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-6-4-5-7-12(11)16/h4-7,9-10,13-14,20H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUISVHISMYYOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(CC1=CC=CC=C1Cl)N2C=NC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333191 | |
Record name | 1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666022 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66345-66-2 | |
Record name | 1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.